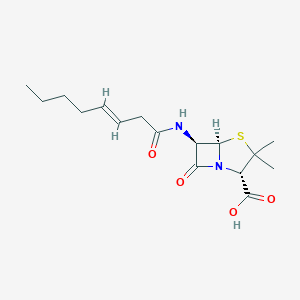
Octenoylpenicillin
Description
Octenoylpenicillin (Chemical Name: [2S-[2α,5α,6β(E)]]-3,3-Dimethyl-7-oxo-6-[(1-oxo-3-octenyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is a semisynthetic penicillin derivative with the molecular formula C₁₆H₂₄N₂O₄S and an exact mass of 340.14582 g/mol . Its structure features a unique octenoyl side chain (C₈H₁₃O₂) attached to the 6-aminopenicillanic acid (6-APA) core, as illustrated by its SMILES notation: CCCC/C=C/CC(N[C@@H]1C(=O)N2[C@H](C(S[C@H]12)(C)C)C(=O)O)=O .
Properties
CAS No. |
137593-45-4 |
|---|---|
Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1 |
InChI Key |
RVOXIIVVWDCVPX-RRSIKEDESA-N |
SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Isomeric SMILES |
CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
Canonical SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Other CAS No. |
137593-45-4 |
Synonyms |
octenoylpenicillin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Penicillin Derivatives
Below is a comparative analysis based on molecular features and inferred biological behavior:
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Octenoylpenicillin | C₁₆H₂₄N₂O₄S | 340.15 | Octenoyl side chain, β-lactam core, thiazolidine ring |
| Penicillin G | C₁₆H₁₈N₂O₄S | 334.39 | Benzyl side chain, β-lactam core |
| Ampicillin | C₁₆H₁₉N₃O₄S | 349.41 | Amino group on side chain, broader spectrum |
| Dicloxacillin | C₁₉H₁₇Cl₂N₃O₅S | 470.32 | Dichlorinated side chain, penicillinase-resistant |
Key Observations:
Side Chain Modifications: this compound’s unsaturated octenoyl group distinguishes it from Penicillin G (benzyl) and Ampicillin (aminopenicillanic acid). This may enhance membrane permeability but reduce aqueous solubility .
Allergenicity Considerations: Penicillin allergy is a well-documented challenge, with cross-reactivity rates between penicillins and cephalosporins ranging from 2–10% .
Antimicrobial Spectrum: While data on this compound’s spectrum are absent, its structure suggests activity against gram-positive bacteria, similar to Penicillin G. The side chain’s lipophilicity could enhance penetration into gram-negative outer membranes, but this remains speculative without experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


